Cyclopropylmethyl(propyl)sulfamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

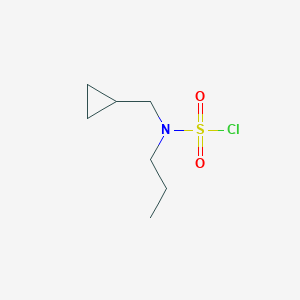

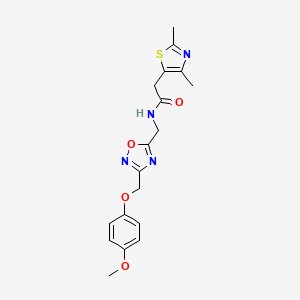

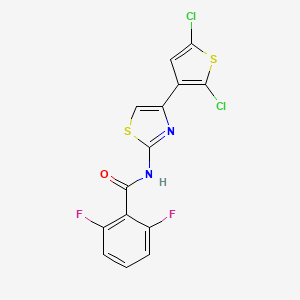

Cyclopropylmethyl(propyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H14ClNO2S . This indicates that the molecule contains 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis

The physical state and storage conditions of this compound are not explicitly mentioned in the search results . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Sulfamoyl Chlorides Activation for Aliphatic Sulfonamides Synthesis The activation of sulfamoyl chlorides through single electron reduction, despite being more challenging compared to sulfonyl chlorides, can be facilitated by Cl-atom abstraction by a silyl radical. This process enables the direct access to aliphatic sulfonamides from alkenes, using a simple step of hydrosulfamoylation. This method, involving inexpensive olefins, tris(trimethylsilyl)silane, and photocatalyst Eosin Y, is particularly advantageous for late-stage functionalization in medicinal chemistry, producing complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

Chemoselective Catalyst for Transesterification The use of 1-Propyl-3-methylimidazolium chloride ionic liquid and sulfamic acid has demonstrated significant chemoselective catalysis for the transesterification of β-ketoesters. This synergy allows for the efficient transesterification with alcohols of varying structures while maintaining catalytic activity through multiple uses (Bo et al., 2003).

Cyclopropane Derivatives Preparation Cyclopropane serves as a fundamental structural element across a spectrum of natural compounds and as an intermediate in synthesizing more complex cyclic and acyclic alkanes. Recent advancements in enantioselective synthesis highlight the ongoing development of efficient methods for preparing enantiomerically enriched cyclopropane derivatives. These methods include halomethylmetal-mediated cyclopropanation, transition-metal-catalyzed decomposition of diazo compounds, and nucleophilic addition/ring closure sequences, showcasing the innovative approaches to generating functionalized cyclopropanes (Abramovitch et al., 2008).

Electrophilic Bromocyclization Catalysis The development of a Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide presents a novel catalytic approach. This method is applicable to both 1,1- and 1,2-substituted cyclopropylmethyl amides, resulting in oxazolines and oxazines with good yields and excellent diastereoselectivity, illustrating the potential for creating complex cyclic structures with high stereocontrol (Wong et al., 2015).

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMZLVZGYUDHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)

![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)